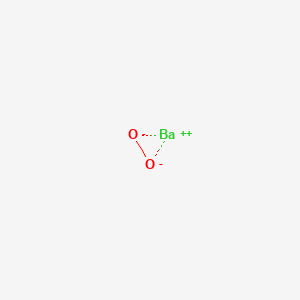
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Overview
Description
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane (TFP) is an organic compound with the molecular formula C4H7F3O2. It is a colorless, volatile liquid that is soluble in many organic solvents and is used as a solvent for a variety of applications. The compound is also used as a reagent in various chemical reactions and as a monomer in the synthesis of polymers. TFP is a highly reactive compound and as such, has numerous applications in both research and industrial settings.
Scientific Research Applications
Refractive Index of Epoxy Adhesives : A study explored the use of a mixture containing 1,2-epoxy-3-[2,4,6-tribromophenoxy] propane to increase the refractive indices of certain epoxy resins. The study also evaluated the natural dark aging characteristics of these mixtures, noting that the halogenated compounds did not significantly increase the rate of yellowing in the Ablebond® mixtures (Messinger & Lansbury, 1989).
Quantum Chemical and Spectroscopic Investigations : This research involved comprehensive investigations of similar epoxy compounds, including 1,2-epoxy-2-phenyl)propane, using various spectroscopic techniques. The study provided insights into the structure, vibrations, and electronic properties of these compounds, which are significant in the textile, plastics, pharmaceutical, cosmetics, detergent, and photochemical industries due to their mutagenic and carcinogenic potential (Arjunan et al., 2015).
Simulations on Structure and Vibrations : This study conducted simulations on 1,2–epoxy–3–phenoxy propane and a related compound to understand their structural, electronic, and vibrational properties. The findings included the identification of stable conformers and the analysis of various modes of vibrational frequencies. This study provides valuable information for understanding the reactivity and site selectivity of such molecules (Arjunan, Anitha, Thirunarayanan & Mohan, 2017).
Dental Composites Research : Another study examined the effect of diluting Bis-GMA with a compound structurally related to 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane. The research focused on the polymerization and physical properties of novel dental composites (Pereira, Nunes & Kalachandra, 2002).
Stereochemistry in Organic Synthesis : A study explored the reaction of 1,2-Epoxy-1,3-bis(trimethylsilyl)propane with Grignard reagents, which is relevant for synthesizing related compounds with specific stereochemistry (Shimizu, Shibata & Tsuno, 1985).
Safety and Hazards
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-9-1-4-2-10-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOORGFXBMIIZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376781 | |
| Record name | 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1535-91-7 | |
| Record name | 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)



